2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine
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Overview
Description
2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine is a halogenated pyridine derivative This compound is characterized by the presence of chlorine and iodine atoms attached to the pyridine ring, along with a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine typically involves halogenation reactionsThe reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine involves its interaction with specific molecular targets. The halogen atoms and pyrrolidinyl group contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-iodo-5-methylpyridine
- 2-Chloro-3-iodo-5-nitropyridine
- 2-Chloro-3-iodo-5-aminopyridine
Uniqueness
2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine is unique due to the presence of the pyrrolidinyl group, which imparts specific chemical and biological properties. This distinguishes it from other halogenated pyridines, making it valuable for targeted research and applications .
Properties
Molecular Formula |
C10H12ClIN2 |
---|---|
Molecular Weight |
322.57 g/mol |
IUPAC Name |
2-chloro-3-iodo-5-(1-methylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C10H12ClIN2/c1-14-4-2-3-9(14)7-5-8(12)10(11)13-6-7/h5-6,9H,2-4H2,1H3 |
InChI Key |
VRPODFRDDPRLOO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CC(=C(N=C2)Cl)I |
Origin of Product |
United States |
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